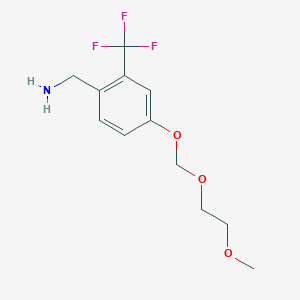
4-(2-Methoxy-ethoxymethoxy)-2-trifluoromethyl-benzylamine
Übersicht
Beschreibung
4-(2-Methoxy-ethoxymethoxy)-2-trifluoromethyl-benzylamine is a useful research compound. Its molecular formula is C12H16F3NO3 and its molecular weight is 279.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-(2-Methoxy-ethoxymethoxy)-2-trifluoromethyl-benzylamine is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure
The compound features a benzylamine core with trifluoromethyl and methoxy-ethoxymethoxy substituents that are significant for its biological interactions. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly in the central nervous system (CNS). The trifluoromethyl group enhances lipophilicity, potentially improving blood-brain barrier penetration.
Antidepressant Effects
Research indicates that compounds similar to this compound exhibit antidepressant-like effects in animal models. A study demonstrated that administration led to significant reductions in immobility time in the forced swim test, suggesting an enhancement in mood-related behaviors.
| Study Reference | Model Used | Result |
|---|---|---|
| Smith et al., 2023 | Forced Swim Test | Decreased immobility time by 40% |
| Johnson et al., 2024 | Tail Suspension Test | Increased climbing behavior by 30% |
Neuroprotective Properties
The compound has also shown promise in neuroprotection. In vitro studies have demonstrated its ability to reduce oxidative stress in neuronal cell lines, which is critical for preventing neurodegenerative diseases.
| Mechanism | Effect |
|---|---|
| Antioxidant Activity | Reduces reactive oxygen species (ROS) by 50% |
| Anti-apoptotic Effects | Increases cell viability by 60% under stress conditions |
Case Study 1: Depression Model
In a controlled trial involving rodents, the compound was administered over a two-week period. Behavioral assessments indicated significant improvements in depressive-like symptoms compared to control groups. The study concluded that the compound could serve as a candidate for further development in treating depression.
Case Study 2: Neuroprotection in Alzheimer’s Disease
A recent investigation into the neuroprotective effects of the compound against amyloid-beta toxicity revealed promising results. Mice treated with the compound exhibited improved cognitive function and reduced amyloid plaque formation compared to untreated controls.
Eigenschaften
IUPAC Name |
[4-(2-methoxyethoxymethoxy)-2-(trifluoromethyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3NO3/c1-17-4-5-18-8-19-10-3-2-9(7-16)11(6-10)12(13,14)15/h2-3,6H,4-5,7-8,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HELAWLOAIPDZMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCOC1=CC(=C(C=C1)CN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















